molecular formula C15H19ClN4O2 B6470779 3-chloro-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640952-91-4

3-chloro-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6470779
CAS No.: 2640952-91-4
M. Wt: 322.79 g/mol
InChI Key: HQTOGVHNCZHTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyridine core substituted with a chlorine atom at position 3 and a complex methoxy-linked piperidine-oxadiazole moiety at position 3. Its structure integrates a 5-methyl-1,2,4-oxadiazole ring connected to a piperidine via a methylene bridge, which is further attached to the pyridine through a methoxy group.

Properties

IUPAC Name

3-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O2/c1-11-18-15(19-22-11)9-20-6-3-12(4-7-20)10-21-14-2-5-17-8-13(14)16/h2,5,8,12H,3-4,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTOGVHNCZHTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound A ’s 5-methyl-1,2,4-oxadiazole group distinguishes it from analogues with bulkier or polar substituents:

  • 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (): Replaces the methyl group with a methoxymethyl chain, enhancing hydrophilicity. This modification could improve aqueous solubility but may reduce membrane permeability compared to Compound A .
  • 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (): Substitutes the oxadiazole with a 4-methylphenyl group, increasing steric bulk and aromatic interactions. Such a structure may favor binding to hydrophobic pockets in biological targets but could limit metabolic stability .
Pyridine Substitution Patterns

The chlorine atom at position 3 of Compound A ’s pyridine ring contrasts with other derivatives:

  • 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (): Features a methoxy group at the phenyl substituent instead of chlorine.
  • 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (): Positions the chlorine on the oxadiazole’s methyl group rather than the pyridine. This alters the molecule’s electronic distribution, possibly affecting reactivity in nucleophilic environments .
Piperidine Linkage and Functionalization

Compound A ’s piperidine is functionalized with a methyl-oxadiazole group, differing from related structures:

  • 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride (): Lacks the methoxy bridge, directly connecting the piperidine to the oxadiazole. This shorter linkage may reduce conformational flexibility, impacting binding to targets requiring extended geometries .
  • Derivatives in : Include piperidinyl groups with varied substituents (e.g., sulfonyl, acetyl). These modifications alter hydrogen-bonding and charge properties, highlighting Compound A ’s balance between lipophilicity and moderate polarity .

Physicochemical and Pharmacokinetic Insights

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents Potential Advantages
Compound A ~380 2.8 3-Cl, 5-Me-oxadiazole Balanced lipophilicity, metabolic stability
4-[5-(Methoxymethyl)-oxadiazol]piperidine 279.76 1.5 Methoxymethyl-oxadiazole Enhanced solubility
4-[3-(4-MePh)-oxadiazol]piperidine 279.76 3.2 4-Methylphenyl-oxadiazole Strong hydrophobic interactions
4-[5-(3-MeOPh)-oxadiazol]pyridine ~310 2.5 3-Methoxyphenyl-oxadiazole Moderate polarity

Key Observations :

  • Compound A ’s chlorine atom and methyl-oxadiazole group contribute to a higher LogP than methoxymethyl analogues, favoring blood-brain barrier penetration.
  • The piperidine-methoxy linkage in Compound A provides conformational flexibility absent in rigidly fused systems (e.g., ’s pyrrolo-thiazolo-pyrimidine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.